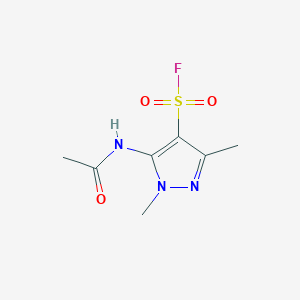

![molecular formula C20H19N3O7S B2532318 4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid CAS No. 728907-98-0](/img/structure/B2532318.png)

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid

説明

The compound “4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

科学的研究の応用

Anticancer Activity

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid: has shown promise as an anticancer agent. Researchers have synthesized novel derivatives by linking it with 1,2,3-triazole moieties. These compounds were screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most of the tested derivatives exhibited significant activity against both cancer cell lines .

Antinarcotic Properties

The compound has also been explored for its potential as an antinarcotic agent. Synthesized through the Wittig reaction and coupling with aliphatic amines, 3,4,5-trimethoxyphenyl acrylamides derived from this compound demonstrated favorable biological activity .

Antitubercular Activity

In a related context, derivatives containing the 1,3,4-oxadiazole scaffold have been investigated for their antitubercular properties. While not directly related to the compound itself, this highlights the broader potential of similar structural motifs in combating diseases like tuberculosis .

Anti-Inflammatory and Antioxidant Effects

Cinnamic acid derivatives, including those with 3,4,5-trimethoxyphenyl substitutions, are known for their anti-inflammatory and antioxidant activities. Although not specific to this compound, these properties contribute to its overall pharmacological profile .

Structural Modification for Improved Potency

Given its low toxicity to humans, researchers have explored structural modifications of cinnamic acid derivatives to enhance their potency and pharmacokinetics. The unique backbone of this compound allows for such modifications, potentially leading to more effective drugs .

Triazole Motif for Diverse Biological Activities

The incorporation of 1,2,3-triazole motifs in drug design is well-established. Triazoles exhibit a range of biological activities, including anticancer effects. By combining the triazole scaffold with cinnamic acid derivatives, researchers aim to harness synergistic effects and create novel therapeutic agents .

将来の方向性

The TMP group, which is part of this compound, has been associated with a wide range of biomedical applications due to its diverse bioactivity effects . Therefore, it’s reasonable to expect that future research may continue to explore the potential applications of this compound in various fields, including medicinal chemistry.

作用機序

Target of Action

The compound contains a trimethoxyphenyl (TMP) group, which is known to serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Mode of Action

Compounds containing the tmp group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Biochemical Pathways

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined by several investigations .

Result of Action

Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

特性

IUPAC Name |

4-[[2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O7S/c1-27-14-8-12(9-15(28-2)17(14)29-3)18-22-23-20(30-18)31-10-16(24)21-13-6-4-11(5-7-13)19(25)26/h4-9H,10H2,1-3H3,(H,21,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYPTAVKLRNUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid | |

CAS RN |

728907-98-0 | |

| Record name | 4-(2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)

![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2532252.png)

![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2532256.png)

![[3-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2532258.png)